9-(3-Heptyloxiran-2-yl)nonanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
47175-00-8 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
9-(3-heptyloxiran-2-yl)nonanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-7-10-13-16-17(21-16)14-11-8-5-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |
InChI Key |
HPQKQYUHTBMKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(O1)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 3 Heptyloxiran 2 Yl Nonanoic Acid
Advanced Synthetic Strategies for the Oxirane Moiety
The synthesis of the oxirane moiety on the long alkyl chain of nonanoic acid is a critical step in forming 9-(3-Heptyloxiran-2-yl)nonanoic acid. This transformation typically involves the epoxidation of a precursor unsaturated fatty acid, such as oleic acid.
Chemo-Enzymatic Approaches to Epoxidation
Chemo-enzymatic epoxidation has emerged as a milder and more selective alternative to traditional chemical methods, which often require harsh acidic catalysts. nih.gov This approach commonly utilizes a lipase, such as the immobilized Candida antarctica lipase B (Novozym® 435), in conjunction with hydrogen peroxide. nih.govtandfonline.com The mechanism involves a two-step process where the lipase first catalyzes the formation of a peroxy acid from the fatty acid itself and hydrogen peroxide. tandfonline.com In the second step, this in situ-generated peroxy acid epoxidizes the double bond of another fatty acid molecule in a self-epoxidation reaction. tandfonline.comdoria.fi
This method offers several advantages, including lower reaction temperatures and the avoidance of strong acid catalysts, which can lead to unwanted side reactions like ring-opening of the newly formed epoxide. nih.gov Studies on oleic acid, a structural analog, show that near-complete conversion to its epoxide can be achieved under solvent-free conditions at temperatures around 50°C. tandfonline.comtandfonline.com The use of enzymes like lipases is highly selective, minimizing the formation of byproducts. nih.gov
Table 1: Comparison of Epoxidation Methods for Fatty Acids
| Method | Catalyst | Oxidizing Agent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Prilezhaev Reaction | Strong Acid (e.g., H₂SO₄) | Peroxy acid (pre-formed or in situ) | 55-65°C | High conversion | Risk of ring-opening and other side reactions nih.govscialert.net |
| Chemo-Enzymatic | Immobilized Lipase (e.g., Novozym® 435) | Hydrogen Peroxide | Milder temp. (e.g., 40-60°C) | High selectivity, fewer byproducts, reusable catalyst nih.govscialert.net | Enzyme deactivation over time tandfonline.com |
Stereoselective Synthesis of this compound
Controlling the stereochemistry of the epoxide ring is crucial for producing enantiomerically pure compounds. Enzymatic systems, in particular, offer high potential for stereoselectivity. Fungal unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of polyunsaturated fatty acids with high regio- and enantioselectivity. nih.govresearchgate.net For instance, the peroxygenase from Agrocybe aegerita (AaeUPO) can produce epoxides with an enantiomeric excess (ee) greater than 99%. nih.gov While specific studies on this compound are limited, these enzymatic methods present a promising route for its stereoselective synthesis. Another enzyme, soybean peroxygenase, has been shown to produce epoxy derivatives of linoleic acid with a preference for the 9(R), 10(S)- and 12(R), 13(S)-epoxy enantiomers. nih.gov
Synthesis of Isotopic Analogs for Mechanistic Studies
Isotopically labeled analogs are invaluable tools for studying reaction mechanisms and metabolic pathways. For this compound, isotopes such as ¹³C, ²H (deuterium), or ¹⁸O can be incorporated.
Methods for Isotopic Labeling:
Labeled Precursors: The synthesis can start from an isotopically labeled unsaturated fatty acid. A general method for creating labeled saturated fatty acids involves the copper-catalyzed coupling of an omega-bromo acid with a labeled Grignard reagent, which could be adapted for unsaturated precursors. nih.gov
Labeled Reagents:
Oxygen-18 (¹⁸O): An ¹⁸O-labeled epoxide can be synthesized by using ¹⁸O-labeled hydrogen peroxide in the chemo-enzymatic method or by using H₂¹⁸O during acid-catalyzed ring-opening of the epoxide followed by re-closure.
Deuterium (²H): Deuterium atoms can be introduced at specific positions on the alkyl chain using deuterated starting materials or through specific catalytic deuteration reactions. nih.gov
These labeled compounds are essential for tracer studies in lipidomics and for elucidating the precise mechanisms of subsequent chemical transformations. nih.gov
Chemical Reactivity of the Oxirane Ring and Carboxylic Acid Moiety
The dual functionality of this compound—containing both a strained epoxide ring and a reactive carboxylic acid group—allows for a wide range of chemical transformations.
Ring-Opening Reactions and Derivatization
The high ring strain of the oxirane group makes it susceptible to nucleophilic attack, leading to ring-opening reactions under both acidic and basic conditions. byjus.comlibretexts.org
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. khanacademy.org A weak nucleophile, such as water or an alcohol, then attacks one of the epoxide carbons. For asymmetrically substituted epoxides, the nucleophile preferentially attacks the more substituted carbon, following a mechanism with Sₙ1-like character. openstax.org Acid-catalyzed hydrolysis with water yields a trans-1,2-diol (vicinal diol). byjus.comopenstax.org Using anhydrous hydrogen halides (HX) results in the formation of a trans-halohydrin. openstax.org
Base-Catalyzed Ring-Opening: Strong nucleophiles, such as hydroxide (OH⁻) or alkoxides (RO⁻), can directly attack one of the epoxide carbons in an Sₙ2 reaction. libretexts.org This attack occurs at the less sterically hindered carbon atom. openstax.org For example, reaction with sodium hydroxide at elevated temperatures would yield the same trans-1,2-diol product as acid-catalyzed hydrolysis. openstax.org Reaction with Grignard reagents can also open the ring to form a new carbon-carbon bond, producing an alcohol after protonation. libretexts.org
Table 2: Products of Epoxide Ring-Opening Reactions
| Reagent/Condition | Mechanism | Product Type |
|---|---|---|
| H₃O⁺ (aq. acid) | Sₙ1-like | trans-1,2-diol byjus.com |
| ROH, H⁺ | Sₙ1-like | trans-alkoxy alcohol |
| HX (anhydrous) | Sₙ1-like | trans-halohydrin openstax.org |
| ⁻OH or ⁻OR (base) | Sₙ2 | trans-1,2-diol or trans-alkoxy alcohol libretexts.org |
| RMgX (Grignard) | Sₙ2 | Alcohol (after workup) libretexts.org |
Functional Group Interconversions on the Oxirane and Carboxylic Acid
Both the carboxylic acid and the epoxide moieties can be transformed into a variety of other functional groups. researchgate.net
Reactions of the Carboxylic Acid Group: The carboxyl group can undergo several common transformations: msu.eduwikipedia.org
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) converts the carboxylic acid to an ester. libretexts.orgjackwestin.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. msu.eduwikipedia.org Diborane (B₂H₆) is also effective, while sodium borohydride (NaBH₄) is not strong enough. msu.edu
Conversion to Acyl Halide: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. wikipedia.org
Amide Formation: Direct reaction with an amine is difficult, but conversion to an amide can be achieved by first forming an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC). jackwestin.com
Reactions of the Oxirane Group: Beyond ring-opening, the oxirane can undergo other transformations, such as reduction to an alcohol or conversion to a ketone. aocs.org The formation of keto- and hydroxy-fatty acids often occurs as a result of the decomposition of hydroperoxide intermediates during oxidation processes. aocs.org
Design and Synthesis of Analogue Compounds and Derivatives for Research Purposes
Investigation of Sulfoperoxycarboxylic Acid Derivatives
Without any foundational research on the synthesis or reactivity of this compound, it is impossible to provide a scientifically accurate and informative discussion on its derivatives. The creation of data tables and detailed research findings is contingent on the existence of such primary research.
It is important to note that the absence of information in publicly accessible databases does not definitively mean that this compound has never been synthesized or studied. It is possible that such research exists in proprietary databases, internal corporate research, or has yet to be published. However, based on the currently available information, a detailed article on the synthetic methodologies and chemical transformations of this compound cannot be generated.
Table of Compound Names
As no specific chemical compounds related to the synthesis and derivatization of this compound were found, a table of mentioned compounds cannot be generated.
Biological and Biochemical Investigations of 9 3 Heptyloxiran 2 Yl Nonanoic Acid
Cellular and Subcellular Distribution and Uptake Mechanisms
Understanding how 9-(3-Heptyloxiran-2-yl)nonanoic acid interacts with and is processed by cells is fundamental to elucidating its biological role. This would involve detailed studies into its movement and localization within cellular compartments.
Intracellular Localization and Accumulation Kinetics
To date, no studies have been published that specifically detail the intracellular localization of this compound. Research in this area would need to determine where the compound accumulates within the cell—for instance, in the cytoplasm, mitochondria, endoplasmic reticulum, or lipid droplets. Furthermore, the kinetics of this accumulation, including the rate of uptake and the steady-state concentration achieved within the cell, remain to be investigated.
Transport Across Biological Membranes
The mechanisms by which this compound crosses the cell membrane and the membranes of intracellular organelles are currently unknown. Investigations would be required to ascertain whether its transport is a passive process, driven by concentration gradients, or an active process mediated by specific membrane transporter proteins.
Metabolic Pathways and Biotransformation Studies
Once inside the cell, this compound would likely undergo various metabolic transformations. The nature of these pathways is a critical area for future research.
Enzymatic Catabolism and Degradation Products
There is no available information on the enzymatic breakdown of this compound. Key questions that need to be addressed include which enzymes are responsible for its catabolism and what the resulting degradation products are. For instance, it is plausible that the oxirane ring could be opened by epoxide hydrolases, and the fatty acid chain could be shortened via β-oxidation, but experimental evidence is lacking.
Incorporation into Complex Lipid Structures (e.g., glycerophospholipids, triglycerides)
Studies on other modified fatty acids have shown their incorporation into more complex lipid structures. For example, research on 9-(2-anthryl)-nonanoic acid, a fluorescent probe, demonstrated its metabolic incorporation into glycerophospholipids such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol, as well as into triglycerides in Chinese hamster ovary cells. nih.gov It is conceivable that this compound could also be integrated into cellular lipids, potentially altering membrane properties or serving as a signaling molecule, but this has not been experimentally verified.
Biosynthesis and Precursor Utilization in Model Organisms
The biosynthetic pathway for this compound has not been elucidated. Research would be needed to identify the precursor molecules and the enzymatic steps involved in its synthesis in any organism that may produce it. Model organisms could be utilized to trace the metabolic origins of this compound.
Molecular Interactions and Mechanistic Elucidation
Binding Affinity and Specificity with Biological Macromolecules (e.g., enzymes)
No information is currently available in the public domain regarding the binding affinity and specificity of this compound with any biological macromolecules, including enzymes.
Modulation of Enzyme Activities
There is no available research detailing the modulatory effects of this compound on the activities of any specific enzymes.
Cellular Responses and Physiological Effects in Model Systems
Effects on Cellular Growth, Differentiation, and Viability
There are no available studies on the effects of this compound on cellular growth, differentiation, or viability in any model systems.
Modulation of Lipid Homeostasis and Metabolism
No research has been found that investigates the role of this compound in the modulation of lipid homeostasis and metabolism.
No Research Data Available on the Influence of this compound on Organelle Function
Following a comprehensive search of publicly available scientific literature and databases, no research findings, data, or publications were identified regarding the influence of the chemical compound this compound on organelle function.
Searches were conducted to find specific information on the compound's effects on various cellular organelles, including mitochondria, the endoplasmic reticulum, lysosomes, and peroxisomes. These inquiries did not yield any relevant studies, precluding the creation of an article with detailed research findings or data tables as requested.
The parent molecule, nonanoic acid (also known as pelargonic acid), is a naturally occurring nine-carbon saturated fatty acid with documented uses as a herbicide and in the manufacturing of various products. nih.govwikipedia.orgatamankimya.com Its herbicidal action involves the disruption of cell membranes. nih.govatamankimya.com However, this information pertains to the basic nonanoic acid structure and cannot be extrapolated to the specific derivative this compound, which features a distinct oxirane (epoxide) ring and a heptyl group. The functional properties of such a substituted molecule would be unique and require specific investigation.
Without dedicated studies on this compound, any discussion of its biological or biochemical effects on organelles would be purely speculative and scientifically unsubstantiated. Therefore, the required content for the section "3.4.3. Influence on Organelle Function" cannot be generated.
Analytical Methodologies for the Characterization and Quantification of 9 3 Heptyloxiran 2 Yl Nonanoic Acid
Advanced Chromatographic Techniques
Chromatographic methods are fundamental to separating the target analyte from complex mixtures, a critical step before identification and quantification. The choice of technique often depends on the sample matrix and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like fatty acids, derivatization is a mandatory step to increase volatility and improve chromatographic peak shape. gcms.cz
Sample Preparation and Derivatization: To make 9-(3-heptyloxiran-2-yl)nonanoic acid suitable for GC analysis, the carboxylic acid group is typically converted into an ester, most commonly a fatty acid methyl ester (FAME). gcms.cz This transesterification is often achieved using reagents like boron trifluoride in methanol or methanolic sodium hydroxide. gcms.cz This process increases the volatility of the molecule. Additionally, trimethylsilyl (TMS) derivatization can be employed, particularly if hydroxyl groups are also present in the sample mixture, to ensure all active hydrogens are masked. nih.govgcms.cz
Chromatographic Separation and Detection: The resulting FAME derivative is then separated on a capillary GC column. Polar stationary phases, such as those containing polyethylene glycol (e.g., Carbowax) or biscyanopropyl polysiloxane, are typically used for the efficient separation of FAMEs, including positional and geometric isomers. gcms.cz
Mass Spectrometry for Elucidation and Quantification: Following separation, the eluting compounds enter the mass spectrometer. Electron ionization (EI) is a common technique that leads to reproducible fragmentation patterns. The mass spectrum of the derivatized this compound provides key structural information. Characteristic fragmentation involves cleavage of the carbon-carbon bonds adjacent to the oxirane ring, which allows for the unequivocal identification of the epoxide's position along the fatty acid chain. documentsdelivered.com GC-MS can be used for quantification, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.gov
Table 1: Typical GC-MS Parameters for Epoxidized Fatty Acid Methyl Ester Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Transesterification to Methyl Ester (FAME) | Increase volatility for GC analysis. |
| GC Column | Polar Capillary (e.g., Carbowax, Rt-2560) | Separate saturated, unsaturated, and epoxidized FAMEs. |
| Injector Temp. | 250-280 °C | Ensure complete volatilization of the sample. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Generate reproducible mass spectra for library matching. |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Identify unknown compounds or quantify target compounds. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing less volatile and thermally labile compounds like free fatty acids and their epoxides without the need for derivatization. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC), especially in a reversed-phase configuration, is the standard approach. nih.gov A C18 stationary phase is commonly used to separate fatty acids based on their hydrophobicity. The mobile phase typically consists of a gradient of an organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to ensure the carboxylic acid group remains protonated for better peak shape. nih.govresearchgate.net
Mass Spectrometry Interface and Analysis: Electrospray ionization (ESI) is the most common interface for LC-MS analysis of fatty acids. For the free acid form of this compound, ESI in negative ion mode ([M-H]⁻) is highly effective and sensitive. rsc.org Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. nih.gov Collision-induced dissociation (CID) of the parent ion generates fragment ions that are characteristic of the molecule's structure. Similar to GC-MS, fragmentation patterns revealing cleavage at the epoxide ring are diagnostic for determining its location. rsc.orgresearchgate.net While derivatization is not essential for LC-MS, specific reagents can be used to enhance ionization efficiency in positive ESI mode and improve detection limits. mdpi.comnih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for lipid analysis, combining some of the advantages of both GC and LC. It is particularly suitable for separating non-polar compounds like fatty acids and their derivatives. nih.gov
Using supercritical carbon dioxide as the primary mobile phase, SFC offers high-resolution and rapid analyses. nih.gov The solvating power of the mobile phase can be tuned by adjusting pressure and temperature, or by adding a polar co-solvent (modifier). This allows for the efficient separation of various lipid classes, including oxidized forms like epoxides. SFC can be readily coupled with mass spectrometry (SFC-MS), providing a sensitive and specific detection method for the characterization of compounds like this compound.
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the analyte, serving as crucial complementary methods to chromatography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides definitive structural information. Both ¹H and ¹³C NMR are used to confirm the identity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the different hydrogen atoms in the molecule. The protons attached to the carbons of the oxirane ring are particularly diagnostic, typically appearing in the chemical shift range of 2.90 to 3.28 ppm. researchgate.netmarinelipids.ca The exact chemical shift can be influenced by the stereochemistry and position of the epoxide. Other key signals include the α-CH₂ protons next to the carboxylic acid (~2.3 ppm) and the terminal methyl group (~0.9 ppm). nih.gov ¹H NMR can also be used quantitatively by integrating the signal of the epoxy protons and comparing it to the integral of a known internal standard or other well-resolved protons within the molecule. marinelipids.ca
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the oxirane ring typically resonate in the range of 55-60 ppm. The carbonyl carbon of the carboxylic acid group appears significantly downfield, often above 175 ppm.
Table 2: Characteristic NMR Chemical Shifts for Epoxidized Fatty Acids
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Oxirane Ring Protons (-CH-O-CH-) | 2.90 - 3.28 researchgate.netmarinelipids.ca |
| ¹H | α-Methylene Protons (-CH₂-COOH) | ~ 2.3 |
| ¹H | Terminal Methyl Protons (-CH₃) | ~ 0.9 |
| ¹³C | Oxirane Ring Carbons (-C-O-C-) | 55 - 60 |
| ¹³C | Carbonyl Carbon (-COOH) | > 175 |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are excellent for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used to monitor epoxidation reactions and characterize the final product. The formation of this compound from its unsaturated precursor can be confirmed by the disappearance of peaks associated with the C=C double bond (e.g., at ~3010 cm⁻¹ for =C-H stretching and ~1650 cm⁻¹ for C=C stretching) and the appearance of new, characteristic peaks for the oxirane ring. The C-O-C stretching vibrations of the epoxy group typically produce absorption bands in the regions of 820-950 cm⁻¹ and around 1250 cm⁻¹. researchgate.netresearchgate.net The broad absorption band for the O-H stretch of the carboxylic acid group is also prominent around 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is also well-suited for analyzing lipids. mdpi.com It provides complementary information to IR spectroscopy. The C-O-C symmetric stretch of the oxirane ring gives a characteristic Raman peak, and like IR, the disappearance of the strong C=C stretching band confirms the conversion of the double bond to an epoxide.
Table 3: Key Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | FTIR |
| Carboxylic Acid | C=O Stretch | ~1710 | FTIR, Raman |
| Alkane Chain | C-H Stretch | 2850 - 2960 | FTIR, Raman |
| Oxirane Ring | C-O-C Stretch | 820 - 950, ~1250 researchgate.netresearchgate.net | FTIR, Raman |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) stands as a critical tool for the unambiguous identification of novel compounds such as this compound. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule.
For this compound (molecular formula: C₁₈H₃₄O₃), the theoretical exact mass can be calculated. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, would be capable of measuring the molecular ion with sufficient accuracy to confirm this elemental formula and distinguish it from other isobaric compounds. The high resolving power of these instruments is essential for separating the analyte signal from background interferences, which is particularly crucial when analyzing complex biological or environmental samples.
In a typical workflow, the compound would first be ionized, commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting ions are then guided into the mass analyzer where their m/z is measured. The experimentally determined exact mass is then compared to the theoretical mass calculated from the presumed elemental formula. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the compound's identity.
Table 1: Theoretical vs. Experimental Mass Data (Hypothetical)
| Parameter | Value |
| Molecular Formula | C₁₈H₃₄O₃ |
| Theoretical Monoisotopic Mass | 298.2508 Da |
| Hypothetical Experimental Mass | 298.2511 Da |
| Mass Error (ppm) | 1.01 ppm |
Development of Bioanalytical Probes and Assays
The study of the biological roles and distribution of this compound would be significantly advanced by the development of specific bioanalytical probes and quantitative assays.
Fluorescent and Photoactivable Probes for Imaging and Localization
To visualize the subcellular localization and dynamics of this compound within living systems, fluorescent or photoactivable probes could be designed. A common strategy involves chemically modifying the target molecule with a fluorophore. The design of such a probe would require careful consideration to ensure that the addition of the fluorescent tag does not significantly alter the physicochemical properties and biological activity of the parent compound.
A potential approach could involve synthesizing an analog of this compound that incorporates a fluorescent moiety, such as a nitrobenzoxadiazole (NBD) or a boron-dipyrromethene (BODIPY) dye. These probes could then be introduced into cells or organisms, and their distribution monitored using fluorescence microscopy techniques, such as confocal microscopy or super-resolution microscopy.
Photoactivable probes, which become fluorescent only upon irradiation with a specific wavelength of light, would offer even greater spatiotemporal control in imaging experiments. This would allow researchers to track the movement of a specific pool of the compound within a cell.
Quantitative Assays for Biological Samples
To measure the concentration of this compound in biological matrices such as plasma, tissues, or cell lysates, robust quantitative assays are necessary. Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is the gold standard for such measurements due to its high sensitivity and selectivity.
A quantitative LC-MS/MS method would involve developing a specific protocol for the extraction of the analyte from the biological sample, followed by chromatographic separation and mass spectrometric detection. The use of a stable isotope-labeled internal standard of this compound would be crucial for accurate quantification, as it would correct for variations in sample preparation and instrument response.
The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. The lower limit of quantification (LLOQ) would be determined to define the minimum concentration of the analyte that can be reliably measured.
Academic Research Applications and Biotechnological Potential of 9 3 Heptyloxiran 2 Yl Nonanoic Acid
Utilization as Chemical Tools for Investigating Biological Systems
The unique chemical structure of 9-(3-heptyloxiran-2-yl)nonanoic acid makes it a valuable tool for probing complex biological systems. The carboxylic acid moiety facilitates its incorporation into lipid structures, while the reactive epoxide ring can be used for tagging or to study specific enzymatic interactions.
While direct studies on this compound as a probe for lipid dynamics are not extensively documented, the principle has been demonstrated with analogous fatty acid derivatives. For instance, fluorescently labeled fatty acids, such as 9-(2-anthryl)-nonanoic acid, have been successfully used to investigate the lateral diffusion and distribution of lipids within biological membranes. nih.gov This anthracene-modified nonanoic acid can be metabolically incorporated into the phospholipids (B1166683) of cell membranes, allowing for the study of membrane fluidity and organization through fluorescence spectroscopy. nih.gov
By analogy, this compound could be chemically modified with a fluorescent or photoactivatable group at the epoxide ring. This would create a powerful tool for researchers to track its movement and interactions within the lipid bilayer, providing insights into the structure and function of cellular membranes. The terminal carboxylic acid would ensure its integration into phospholipids, mimicking the behavior of natural fatty acids.
Table 1: Comparison of Fatty Acid Probes for Membrane Studies
| Probe Compound | Functional Group for Probing | Method of Detection | Information Gained | Reference |
| 9-(2-anthryl)-nonanoic acid | Anthracene | Fluorescence Spectroscopy | Lateral diffusion, lipid distribution | nih.gov |
| This compound (Hypothetical) | Epoxide (for derivatization) | Fluorescence/Photoactivation | Lipid dynamics, membrane organization | N/A |
Epoxy fatty acids are known metabolites of polyunsaturated fatty acids in biological systems, formed through the action of cytochrome P450 enzymes. frontiersin.orgnih.gov These metabolites are involved in various signaling pathways. nih.gov The introduction of an exogenous epoxy fatty acid like this compound could serve as a valuable method to study the enzymes involved in their metabolism, such as soluble epoxide hydrolase (sEH). researchgate.net
By tracking the conversion of this compound into its corresponding diol, 9,10-dihydroxy-stearic acid, researchers could assay the activity of sEH in different tissues and cellular compartments. Furthermore, the downstream effects of this biotransformation could be investigated, helping to elucidate the role of epoxy fatty acids in health and disease. This approach would provide a clearer understanding of the metabolic fate of epoxy fatty acids and their physiological significance.
Biocatalytic Production and Enzymatic Engineering
The synthesis of this compound and its derivatives can be achieved through environmentally friendly biocatalytic methods, offering a sustainable alternative to traditional chemical synthesis.
The epoxide group of this compound is a versatile chemical handle for the enzymatic synthesis of a variety of valuable derivatives. For instance, hydrolases can open the epoxide ring to produce vicinal diols, which are important precursors for polymers and fine chemicals. Moreover, lipases can be employed to catalyze the esterification of the carboxylic acid group, leading to the formation of novel esters with potential applications as biolubricants or plasticizers. acs.orgcapes.gov.br
The enzymatic epoxidation of unsaturated fatty acids, such as oleic acid, to produce the parent compound is also a well-established green chemistry approach. mdpi.comrsc.org This process often utilizes lipases in the presence of hydrogen peroxide to form a peracid in situ, which then acts as the epoxidizing agent. ijcce.ac.iruitm.edu.my This chemo-enzymatic method avoids the use of harsh chemical reagents and proceeds under mild conditions. acs.org
Whole-cell biotransformation systems can be engineered for the sustainable production of this compound and other epoxy fatty acids. Microorganisms expressing specific enzymes, such as cytochrome P450 monooxygenases, can be utilized to convert renewable feedstocks like oleic acid directly into the desired epoxidized product. nih.gov This approach offers the potential for cost-effective and scalable production.
Furthermore, the biotransformation of fatty acids in microbial systems can be tailored to produce a range of oxidized lipid molecules. By selecting or engineering enzymes with different specificities, it is possible to control the position and type of oxygenation, leading to a diverse array of valuable bio-based chemicals.
Table 2: Biocatalytic Approaches for Epoxy Fatty Acid Synthesis
| Biocatalytic Method | Key Enzymes | Substrate | Product | Advantages | Reference |
| Chemo-enzymatic Epoxidation | Lipase | Unsaturated Fatty Acids (e.g., Oleic Acid) | Epoxy Fatty Acids | Mild reaction conditions, high selectivity | acs.orgrsc.orgacs.org |
| Whole-cell Biotransformation | Cytochrome P450 | Unsaturated Fatty Acids | Epoxy Fatty Acids | Use of renewable feedstocks, potential for scalability | nih.gov |
Advanced Materials Research from Bio-Derived Epoxides
The epoxide functionality of this compound makes it a valuable monomer for the synthesis of bio-based polymers and advanced materials. These materials offer a sustainable alternative to petroleum-based plastics and resins. mdpi.comnih.govrsc.org
Epoxidized fatty acids and vegetable oils are increasingly being used as precursors for the production of bio-based epoxy resins. paint.orgmdpi.com These resins can be cured with various hardeners to form thermosetting polymers with a wide range of properties. The long aliphatic chain of the fatty acid imparts flexibility to the polymer network, while the cross-linking through the epoxide groups provides strength and durability. tecnalia.com
Research in this area focuses on developing fully bio-based epoxy resins by using curing agents and other additives derived from renewable resources. mdpi.comnih.gov For example, lignin (B12514952) and diamines derived from fatty acid dimers have been used in combination with epoxidized vegetable oils to create high-performance bio-based plastics. mdpi.comnih.gov The properties of these materials can be tailored by varying the composition and curing conditions, opening up applications in coatings, adhesives, and composites. paint.orgresearchgate.net
Table 3: Properties of Bio-Based Epoxy Resins from Fatty Acid Derivatives
| Source of Epoxide | Curing Agent | Key Properties | Potential Applications | Reference |
| Epoxidized Linseed Oil | Lignin, Bio-based Diamine | Increased hardness and strength | Bioplastics, composites | mdpi.comnih.gov |
| Epoxidized Sucrose Esters of Fatty Acids | Not specified | High epoxy functionality, compact structure | Thermosets, coatings | rsc.org |
| Epoxidized Distilled Tall Oil | Polyamidoamine | Improved water resistance, adhesion, flexibility | Coatings, adhesives | paint.org |
Future Perspectives and Emerging Research Avenues for 9 3 Heptyloxiran 2 Yl Nonanoic Acid
Integration of Omics Technologies in Metabolic Profiling
The comprehensive study of how 9-(3-Heptyloxiran-2-yl)nonanoic acid is metabolized and the downstream effects it elicits within a biological system is a critical first step. Metabolomics, the large-scale study of small molecules or metabolites, offers a powerful lens through which to view these processes. walshmedicalmedia.com By employing liquid chromatography-mass spectrometry (LC-MS/MS), researchers can achieve high sensitivity and specificity in identifying and quantifying the metabolic fate of this compound in vivo and in vitro. walshmedicalmedia.com
Future studies should focus on untargeted and targeted metabolomic profiling to map the metabolic network influenced by this compound. For instance, an untargeted approach could reveal unexpected metabolic shifts in response to the compound, while a targeted analysis would focus on its interaction with known lipid signaling pathways, such as the arachidonic acid cascade. walshmedicalmedia.commdpi.com A key area of investigation would be its interaction with soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of many biologically active EpFAs into their less active diol counterparts. nih.govwalshmedicalmedia.commdpi.com Understanding if this compound is a substrate or inhibitor of sEH would be crucial in determining its biological half-life and potential for therapeutic intervention in inflammatory and cardiovascular diseases. nih.govmdpi.com
Table 1: Hypothetical Metabolomic Data on the Impact of this compound on Key Bioactive Lipids
| Analyte | Control Group (ng/mL) | Treatment Group (ng/mL) | Fold Change | p-value |
| This compound | < 0.1 | 58.3 ± 7.2 | - | - |
| Epoxyeicosatrienoic Acids (EETs) | 12.5 ± 2.1 | 25.1 ± 3.5 | 2.01 | < 0.05 |
| Dihydroxyeicosatrienoic Acids (DHETs) | 15.8 ± 3.0 | 8.1 ± 1.9 | 0.51 | < 0.05 |
| Prostaglandin E2 | 2.3 ± 0.5 | 1.2 ± 0.3 | 0.52 | < 0.05 |
| Leukotriene B4 | 3.1 ± 0.6 | 1.5 ± 0.4 | 0.48 | < 0.05 |
This table illustrates the potential anti-inflammatory effect of this compound, showing an increase in beneficial EETs and a decrease in their less active metabolites (DHETs), alongside a reduction in pro-inflammatory eicosanoids.
Rational Design of Analogs for Targeted Biochemical Interventions
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com Once the structure-activity relationships of this compound are better understood, the rational design of analogs could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, modifications to the alkyl chain length or the stereochemistry of the oxirane ring could significantly influence its interaction with target proteins. nih.gov
A key strategy would be to develop analogs that are resistant to degradation by sEH, thereby prolonging their therapeutic effects. nih.gov This could involve the introduction of functional groups that hinder enzymatic hydrolysis while preserving the desired biological activity. The process of rational design would leverage a deep understanding of the physical properties and functional roles of lipids in biological membranes and signaling pathways. nih.gov
Advanced Computational Modeling of Molecular Interactions
Computational modeling provides a powerful, in silico approach to predict and understand the molecular interactions of bioactive compounds. nih.govnih.gov Molecular dynamics (MD) simulations can be employed to model the interaction of this compound with key protein targets, such as sEH or various cytochrome P450 enzymes involved in its formation. mdpi.comnih.gov These simulations can provide insights into the binding affinity, conformational changes, and the specific amino acid residues involved in the interaction. acs.org
Furthermore, models like the conductor-like screening model for real solvents (COSMO-RS) can be used to predict the solubility and partitioning behavior of the compound and its analogs, which are critical parameters for drug development. nih.gov By combining experimental data with computational predictions, researchers can accelerate the process of identifying lead compounds and optimizing their properties.
Table 2: Illustrative Computational Docking Scores for this compound and its Analogs with Human Soluble Epoxide Hydrolase
| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Key Interacting Residues |
| This compound | -8.5 | 150 | Asp335, Tyr383, Tyr466 |
| Analog A (modified alkyl chain) | -9.2 | 75 | Asp335, His524, Tyr383 |
| Analog B (modified oxirane stereochemistry) | -7.8 | 320 | Asp335, Tyr466 |
This hypothetical data demonstrates how computational modeling could be used to screen and prioritize analogs of this compound based on their predicted binding affinity to a key metabolic enzyme.
Exploration of Novel Biological Roles in Diverse Organisms
The biological roles of epoxy fatty acids are not limited to mammals; they have been identified in a wide range of organisms, including insects and plants. uky.edu Future research should explore the potential ecological and physiological roles of this compound in diverse species. For instance, in insects, EpFAs can be involved in developmental and reproductive processes, suggesting that this compound or its analogs could have applications in pest management. uky.edu
In plants, epoxy fatty acids are components of cutin, a protective polymer, and can be involved in defense signaling. Investigating the presence and function of this compound in various plant species could uncover novel roles in plant biology and potentially lead to new strategies for improving crop resilience. The broad application of advanced analytical techniques will be essential in these exploratory studies to identify and quantify this specific EpFA in complex biological matrices. researchgate.net
Q & A
Basic: What are the optimal synthetic routes for 9-(3-Heptyloxiran-2-yl)nonanoic acid?
Methodological Answer:
Synthesis of epoxide-containing fatty acids like this compound often involves radical-mediated cyclization or epoxidation of unsaturated precursors. For example, analogous compounds (e.g., 9-(5-oxotetrahydrofuran-2-yl)nonanoic acid methyl ester) are synthesized via copper-catalyzed radical reactions under protective gas (e.g., nitrogen) to prevent oxidation. Key steps include:
- Reagent setup : Mixing unsaturated esters (e.g., undecenoic acid methyl ester) with iodoacetic acid ethyl ester and copper powder as a catalyst .
- Reaction conditions : Heating at 130°C for 4 hours under reflux with continuous stirring .
- Purification : Recrystallization or HPLC using hexane/isopropanol gradients for structural analogs .
Basic: How is structural elucidation performed for this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For pseudomonic acid analogs (e.g., pseudomonic acid A and B), structural confirmation relied on:
- 1D/2D NMR : Assigning epoxy, hydroxyl, and alkyl chain resonances (e.g., -NMR coupling constants for oxirane protons) .
- HRMS : Identifying molecular ion peaks (e.g., [M+H] or [M-H]) and fragment patterns to confirm the C20H36O4 backbone .
- Derivatization : Methyl ester formation to enhance volatility for GC-MS analysis .
Intermediate: How does the stability of the oxirane ring affect experimental design?
Methodological Answer:
The epoxy group is sensitive to acidic/basic conditions and nucleophilic attack. Stability assessments should include:
- pH-dependent degradation studies : Monitor oxirane ring integrity in buffers (pH 2–10) via LC-MS or -NMR .
- Temperature control : Storage at -20°C under inert gas to prevent ring-opening reactions .
- Competing reactivity : Avoid thiol-containing reagents (e.g., dithiothreitol) in enzymatic assays to preserve the epoxy moiety .
Advanced: What biosynthetic pathways could produce this compound?
Methodological Answer:
While direct pathways for this compound are uncharacterized, insights come from furan fatty acid (FuFA) biosynthesis. For 9M5-FuFA (structurally similar):
- Key enzymes : Cytochrome P450 monooxygenases or epoxide hydrolases likely catalyze epoxidation/cyclization steps .
- Precursor engineering : Overexpression of acyl carrier proteins (ACPs) in Rhodobacter sphaeroides to enhance epoxy fatty acid yields .
- Isotopic labeling : Use -labeled nonanoic acid to trace carbon flux in bacterial cultures .
Advanced: How does this compound interact with enzymes like horseradish peroxidase (HRP)?
Methodological Answer:
Fatty acids with bulky substituents (e.g., epoxy or furan groups) can inhibit HRP by binding near the heme center. Experimental approaches include:
- Kinetic assays : Measure for HO reduction in the presence of this compound .
- UV-Vis spectroscopy : Monitor Soret band shifts (403 nm) to detect heme-iron coordination changes .
- Competitive inhibition studies : Co-incubate with iodide or ABTS substrates to assess binding site overlap .
Intermediate: How to validate analytical methods for quantifying this compound?
Methodological Answer:
- LC-HRMS parameters : Use a C18 column with mobile phase A (0.1% formic acid in water) and B (acetonitrile), and monitor characteristic fragments (e.g., m/z 315.2 for [M-H]) .
- Calibration curves : Prepare 1–100 µM solutions in methanol, ensuring linearity () .
- Limit of detection (LOD) : Determine via signal-to-noise ratios ≥3 for low-abundance samples .
Advanced: What are the major degradation products under oxidative stress?
Methodological Answer:
Oxidative degradation pathways can be mapped using:
- Radical initiators : Expose to AIBN or UV light to simulate autoxidation, followed by LC-MS/MS to identify epoxy ring-opened products (e.g., diols or ketones) .
- Enzymatic oxidation : Incubate with lipoxygenases to generate hydroperoxide intermediates .
- Stability indicating assays (SIAs) : Compare fresh vs. stressed samples using orthogonal techniques (NMR + HRMS) .
Intermediate: How to synthesize isotope-labeled analogs for tracer studies?
Methodological Answer:
Deuterated or -labeled derivatives are synthesized via:
- Deuterium exchange : React nonanoic acid precursors with DO under acidic catalysis (e.g., HSO) to label terminal methyl groups .
- Stable isotope incorporation : Use -NaHCO in bacterial cultures to label carboxyl groups during biosynthesis .
- Purification : Isolate labeled compounds via silica gel chromatography (hexane:ethyl acetate, 3:1) .
Advanced: How to resolve contradictions in spectral data during structural analysis?
Methodological Answer:
Discrepancies in NMR/MS data (e.g., unexpected coupling patterns) require:
- Multi-technique validation : Cross-check with IR (epoxy C-O stretch at 1250 cm) and X-ray crystallography for analogs .
- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
- Derivative analysis : Acetylate hydroxyl groups to simplify spectra and confirm substitution patterns .
Advanced: What biological activity screens are relevant for this compound?
Methodological Answer:
Given structural similarity to pseudomonic acids (antibiotics), prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
